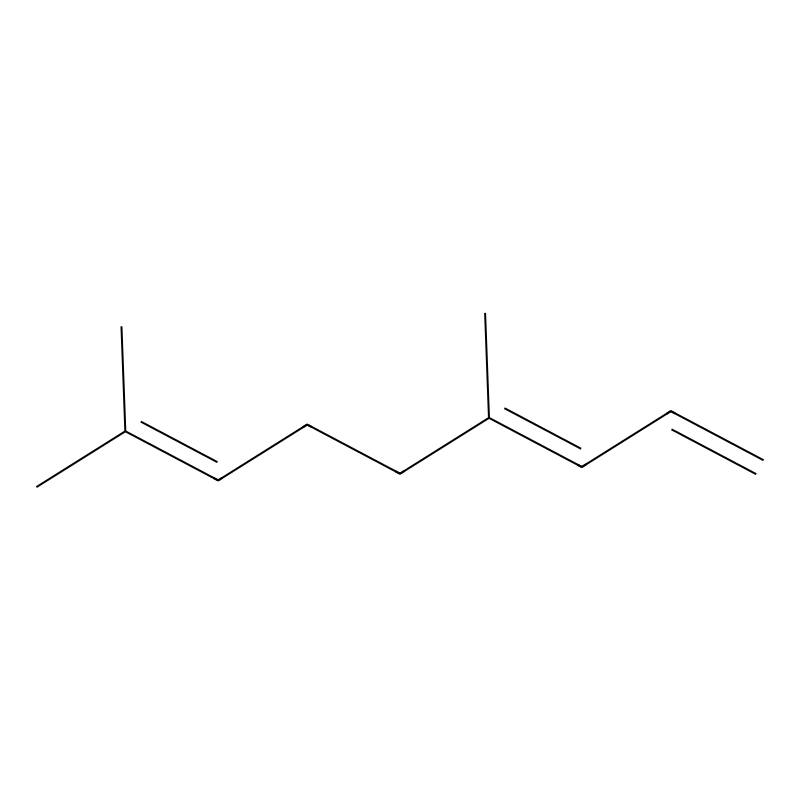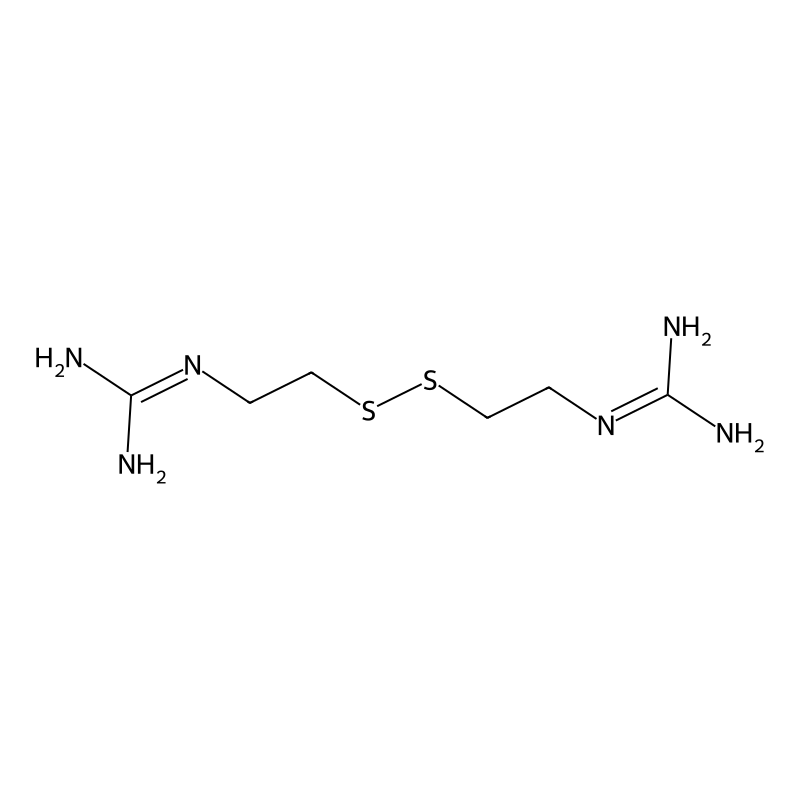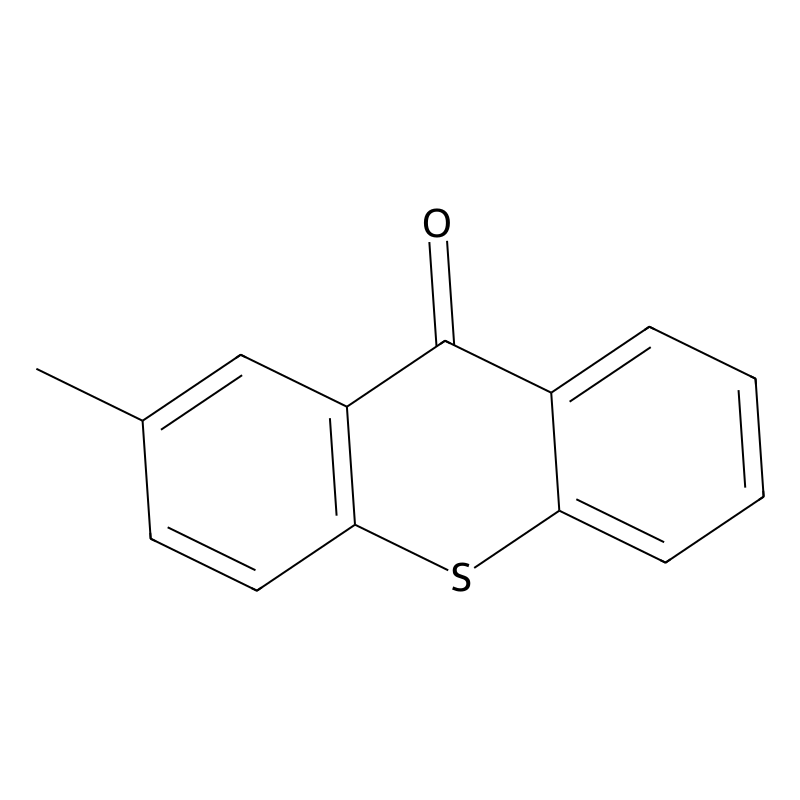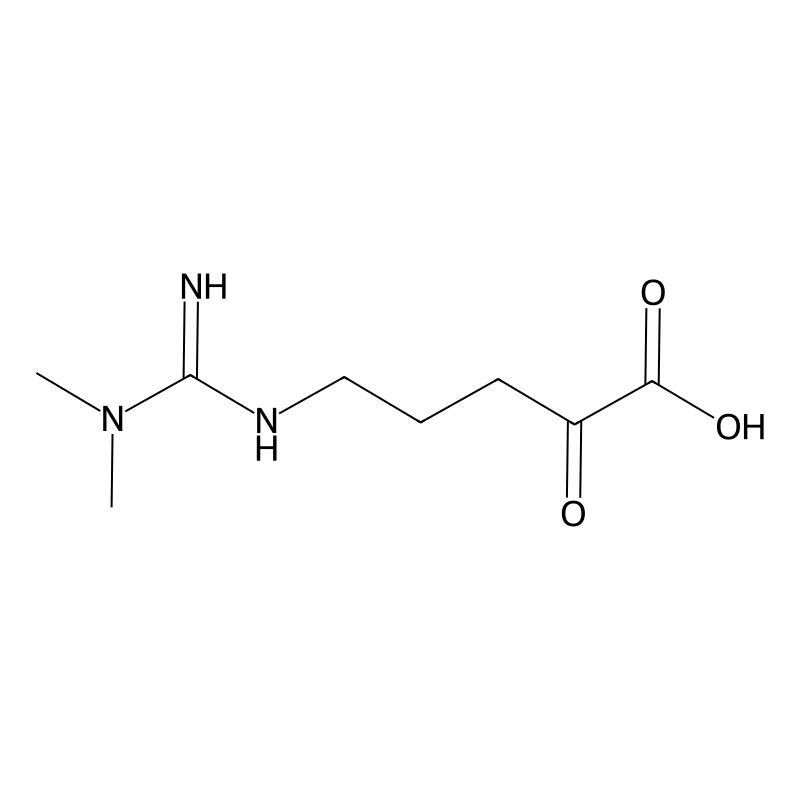Fatty acids, C18-unsatd., dimers, di-Me esters, hydrogenated

Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
Fatty acids, C18-unsaturated
These are long-chain fatty acids with 18 carbons and at least one double bond. Unsaturated fatty acids are known for their potential health benefits and are areas of active research. For instance, studies suggest they might play a role in inflammation and heart health .
Dimers
These are molecules formed by linking two identical units. In the context of fatty acids, dimerization can create new properties compared to the original monomers. Research on fatty acid dimers is exploring their potential applications in drug delivery and material science .
Di-Methyl esters
Fatty acids are typically carboxylic acids. Converting them to di-methyl esters alters their solubility and other chemical properties. This modification is often used to improve the analysis of fatty acids using techniques like gas chromatography .
Hydrogenated
Hydrogenation refers to the process of adding hydrogen atoms to a molecule, often to reduce its unsaturation (number of double bonds). In the case of unsaturated fatty acids, hydrogenation can create saturated fats, which can have different health implications compared to their unsaturated counterparts .
Potential Research Areas
Based on the properties of the individual components, here are some potential areas of scientific research for "Fatty acids, C18-unsaturated, dimers, di-Methyl esters, hydrogenated":
Material science
The unique properties of these dimers, potentially influenced by the hydrogenation process, could be explored for applications in self-assembly, creation of biocompatible materials, or encapsulation for drug delivery.
Understanding fatty acid metabolism
Studying how cells process these modified fatty acids could provide insights into how cells handle different types of fats and their potential health impacts.
Biodegradation studies
Research could investigate how long these molecules persist in the environment and how readily they degrade under different conditions.








